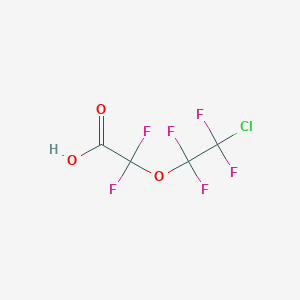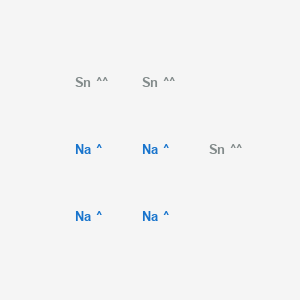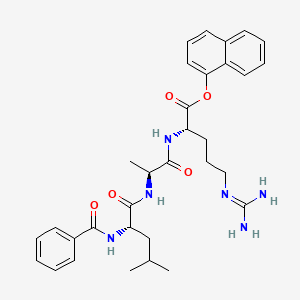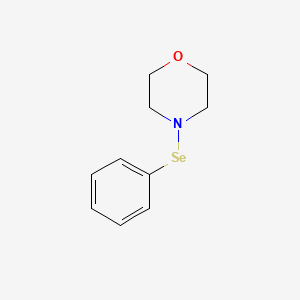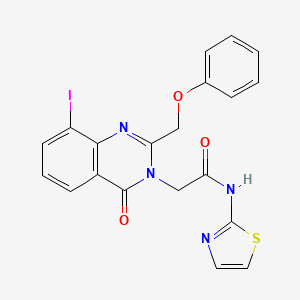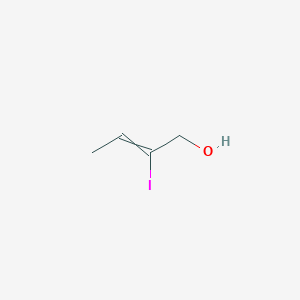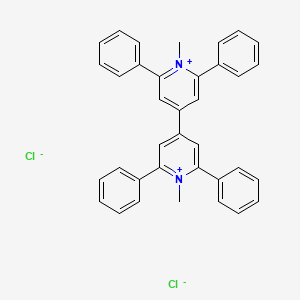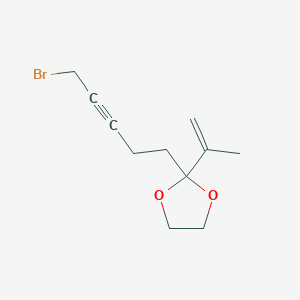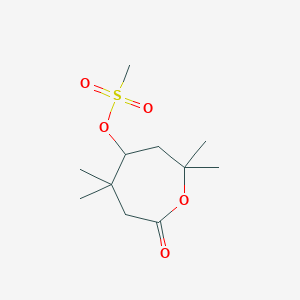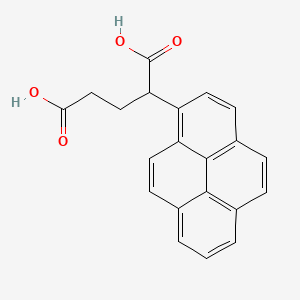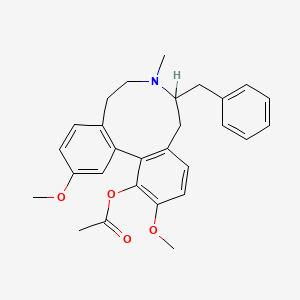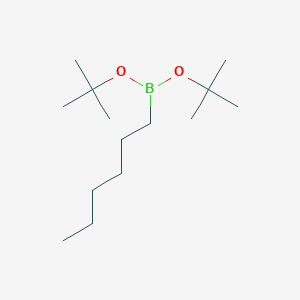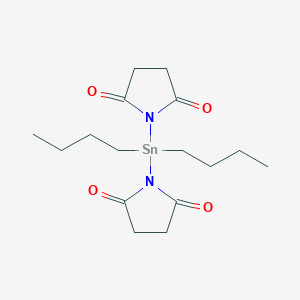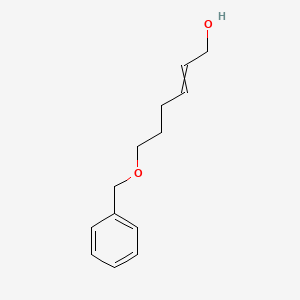![molecular formula C13H22O3 B14422780 8-[(Oxan-2-yl)oxy]oct-5-yn-4-ol CAS No. 81750-96-1](/img/structure/B14422780.png)
8-[(Oxan-2-yl)oxy]oct-5-yn-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-[(Oxan-2-yl)oxy]oct-5-yn-4-ol is an organic compound that features a unique structure combining an oxane ring with an alkyne and an alcohol functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(Oxan-2-yl)oxy]oct-5-yn-4-ol typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.
Introduction of the Alkyne Group: The alkyne group can be introduced via a Sonogashira coupling reaction, where a terminal alkyne is coupled with an appropriate halide in the presence of a palladium catalyst and a copper co-catalyst.
Hydroxylation: The hydroxyl group can be introduced through a hydroboration-oxidation reaction, where the alkyne is first hydroborated and then oxidized to form the alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
8-[(Oxan-2-yl)oxy]oct-5-yn-4-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or an aldehyde.
Reduction: The alkyne group can be reduced to form an alkene or an alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Catalysts like Pd/C (Palladium on carbon) or Lindlar’s catalyst can be employed.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of 8-[(Oxan-2-yl)oxy]oct-5-yn-4-one.
Reduction: Formation of 8-[(Oxan-2-yl)oxy]oct-5-en-4-ol or 8-[(Oxan-2-yl)oxy]octane-4-ol.
Substitution: Formation of derivatives with various functional groups replacing the hydroxyl group.
科学的研究の応用
8-[(Oxan-2-yl)oxy]oct-5-yn-4-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 8-[(Oxan-2-yl)oxy]oct-5-yn-4-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The alkyne and alcohol functional groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
8-[(Oxan-2-yl)oxy]oct-5-en-4-ol: Similar structure but with an alkene instead of an alkyne.
8-[(Oxan-2-yl)oxy]oct-5-en-4-one: Similar structure but with a ketone instead of an alcohol.
Uniqueness
8-[(Oxan-2-yl)oxy]oct-5-yn-4-ol is unique due to the presence of both an alkyne and an alcohol functional group, which provides distinct reactivity and potential for diverse chemical transformations. This combination of functional groups is less common compared to its analogs, making it a valuable compound for specialized applications.
特性
CAS番号 |
81750-96-1 |
|---|---|
分子式 |
C13H22O3 |
分子量 |
226.31 g/mol |
IUPAC名 |
8-(oxan-2-yloxy)oct-5-yn-4-ol |
InChI |
InChI=1S/C13H22O3/c1-2-7-12(14)8-3-5-10-15-13-9-4-6-11-16-13/h12-14H,2,4-7,9-11H2,1H3 |
InChIキー |
ZPWOUXPDTPVWPU-UHFFFAOYSA-N |
正規SMILES |
CCCC(C#CCCOC1CCCCO1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


